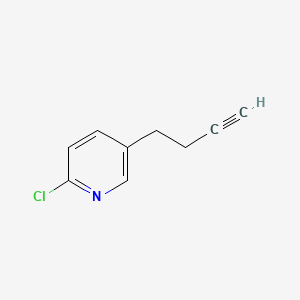

5-(But-3-yn-1-yl)-2-chloropyridine

Description

Properties

CAS No. |

2228624-00-6 |

|---|---|

Molecular Formula |

C9H8ClN |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

5-but-3-ynyl-2-chloropyridine |

InChI |

InChI=1S/C9H8ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h1,5-7H,3-4H2 |

InChI Key |

NXXISPKYVSMPLO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC1=CN=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloropyridine Core

The 2-chloropyridine moiety is commonly prepared by direct chlorination of pyridine. According to a patented process, gaseous chlorine reacts with pyridine vapors in the presence of carbon tetrachloride vapors to minimize side reactions such as tar formation, flashing, and carbonization. The molar ratio of pyridine to chlorine is critical, typically maintained between 2:1 and 3.5:1 to optimize yield and safety. This process yields 2-chloropyridine with reduced by-products and improved safety profile compared to direct chlorination methods.

| Parameter | Typical Range | Notes |

|---|---|---|

| Pyridine:Chlorine ratio | 2:1 to 3.5:1 | Lower ratios reduce yield; higher ratios increase cost |

| Reaction phase | Vapor phase | Chlorine mixed with CCl4 vapors before reaction |

| Side reactions | Minimized by CCl4 vapor | Reduces tar, flashing, carbonization |

Introduction of the But-3-yn-1-yl Group

The but-3-yn-1-yl substituent is introduced via alkynylation reactions, most notably the Sonogashira cross-coupling reaction. This reaction couples an aryl halide (such as 2-chloropyridine) with a terminal alkyne (but-3-yn-1-yl derivative) in the presence of palladium catalysts and copper co-catalysts under mild conditions. The Sonogashira reaction is widely used for synthesizing alkynyl-substituted heterocycles due to its high efficiency and tolerance of various functional groups.

| Reagents | Conditions | Outcome |

|---|---|---|

| 2-Chloropyridine | Pd catalyst, Cu co-catalyst | Formation of C-C bond at pyridine 5-position |

| But-3-yn-1-yl terminal alkyne | Typically base, solvent (e.g., Et3N, DMF) | Alkynylation with good yield |

| Temperature | Room temperature to 80°C | Optimized for catalyst activity |

Multi-Step Synthesis Strategy

A typical synthetic route involves:

- Preparation of 2-chloropyridine via controlled chlorination of pyridine vapor.

- Functionalization at the 5-position by Sonogashira coupling with a but-3-yn-1-yl terminal alkyne.

- Purification by flash chromatography or recrystallization to isolate the desired compound.

This approach is scalable and adaptable for industrial synthesis, with continuous flow reactors enhancing reaction control and yield.

Literature reports indicate that the Sonogashira coupling of 2-chloropyridine derivatives with terminal alkynes generally yields the desired alkynylpyridines in moderate to high yields (60–85%). The chlorination step yields 2-chloropyridine efficiently when molar ratios and reaction conditions are optimized, with yields typically exceeding 70% under improved conditions.

| Step | Yield (%) | Notes |

|---|---|---|

| 2-Chloropyridine formation | 70–80 | Optimized vapor phase chlorination |

| Sonogashira coupling | 60–85 | Depends on catalyst system and conditions |

- Purification techniques such as flash chromatography using solvent mixtures (e.g., n-pentane/ethyl acetate) are standard for isolating pure 5-(But-3-yn-1-yl)-2-chloropyridine.

- The choice of catalyst and reaction atmosphere (inert gas) is important to prevent side reactions and degradation of sensitive alkynyl groups.

- Alternative synthetic routes involving metal-catalyzed C-H functionalization of pyridines are emerging but less commonly applied for this specific substitution pattern.

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Vapor phase chlorination | Pyridine, Cl2, CCl4 vapor, controlled ratio | High yield, reduced by-products | Requires careful control of gases |

| Sonogashira coupling | 2-Chloropyridine, terminal alkyne, Pd/Cu catalysts | Efficient C-C bond formation | Sensitive to air/moisture |

| Continuous flow synthesis | Automated reactors, optimized conditions | Scalable, reproducible | Requires specialized equipment |

- Patented vapor phase chlorination process for 2-chloropyridine preparation minimizing side reactions.

- Sonogashira cross-coupling as a key method for alkynylation of pyridine derivatives.

- General synthetic approaches to pyridine derivatives including metal-catalyzed and cyclization methods.

- Purification and characterization data from recent synthetic reports on alkynylpyridines.

Chemical Reactions Analysis

Types of Reactions:

5-(But-3-yn-1-yl)-2-chloropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine in the presence of a base can yield the corresponding aminopyridine derivative.

Addition Reactions: The alkyne group in the but-3-yn-1-yl moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides, leading to the formation of haloalkenes or haloalkanes.

Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Common Reagents and Conditions:

Substitution Reactions: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) are typical reagents.

Oxidation Reactions: Oxidizing agents like KMnO4 or OsO4 are employed under controlled conditions.

Major Products:

Substitution Reactions: Aminopyridine derivatives, thiopyridine derivatives, alkoxypyridine derivatives.

Addition Reactions: Haloalkenes, haloalkanes.

Oxidation Reactions: Aldehydes, ketones.

Scientific Research Applications

Chemistry:

5-(But-3-yn-1-yl)-2-chloropyridine is used as a building block in organic synthesis

Biology:

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine:

The compound and its derivatives have potential applications in medicinal chemistry. They can be explored as candidates for drug development, particularly in the design of inhibitors or modulators of specific biological targets.

Industry:

In the industrial sector, 5-(But-3-yn-1-yl)-2-chloropyridine can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(But-3-yn-1-yl)-2-chloropyridine depends on its specific application and the target it interacts with. Generally, the compound can exert its effects through:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Key Structural Features

Pharmacological and Toxicological Profiles

Analgesic Agents: ABT-594 vs. 5-(But-3-yn-1-yl)-2-chloropyridine

- ABT-594 : A potent α4β2 nicotinic acetylcholine receptor (nAChR) agonist with analgesic efficacy in neuropathic pain models. However, clinical trials were halted due to emesis and nausea linked to α3β4 nAChR off-target effects .

- 5-(But-3-yn-1-yl)-2-chloropyridine: No direct pharmacological data, but the alkyne group may improve blood-brain barrier penetration compared to ABT-594’s ether linkage. Potential α4β2 selectivity could reduce side effects .

Neonicotinoid Metabolites: 5-(Aminomethyl)-2-chloropyridine

Toxicity of 2-Chloropyridine Derivatives

- DNA Damage: 2-Chloropyridine and its metabolites (e.g., N-oxides) induce genotoxicity in human lymphoma cells, particularly in the presence of metabolic activation .

- Environmental Impact: Neonicotinoid metabolites like 5-(aminomethyl)-2-chloropyridine persist in water systems, posing ecological risks .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Pharmacokinetic and Toxicological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.